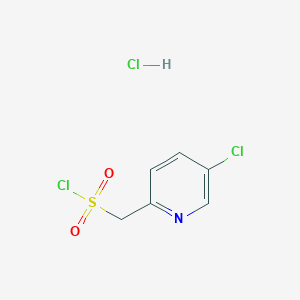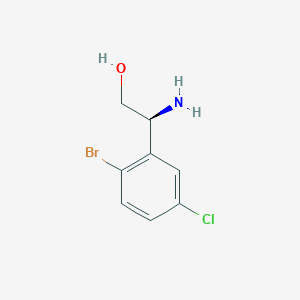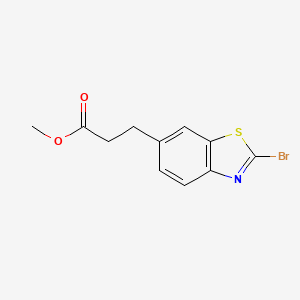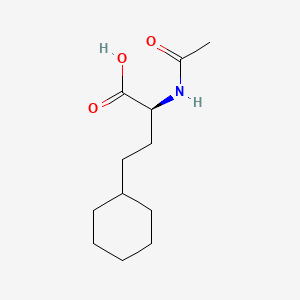
(S)-2-Acetamido-4-cyclohexylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamido-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon atom and a cyclohexyl group attached to the fourth carbon atom of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-cyclohexylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and acetic anhydride.
Acetylation: Cyclohexylamine is acetylated using acetic anhydride to form N-acetylcyclohexylamine.
Amino Acid Formation: The N-acetylcyclohexylamine is then subjected to a series of reactions, including alkylation and hydrolysis, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve the desired product with high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-2-Acetamido-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexyl alcohols.
科学的研究の応用
(S)-2-Acetamido-4-cyclohexylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Acetamido-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation. This inhibition can lead to the accumulation of specific proteins and affect cellular processes.
類似化合物との比較
Similar Compounds
(S)-2-Acetamido-4-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
(S)-2-Acetamido-4-methylbutanoic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
(S)-2-Acetamido-4-cyclohexylbutanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChIキー |
SVLAJXOMSSMFTA-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC1CCCCC1)C(=O)O |
正規SMILES |
CC(=O)NC(CCC1CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


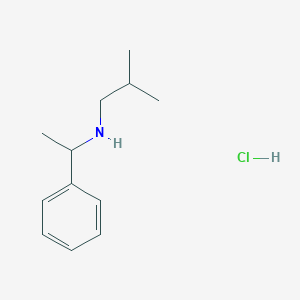
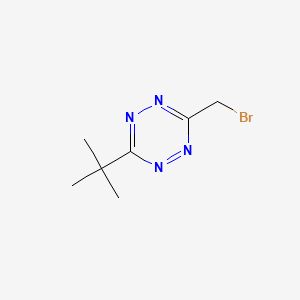
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
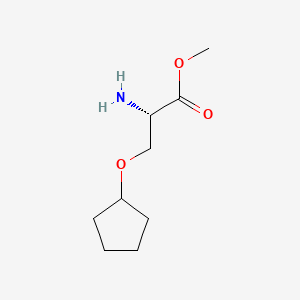
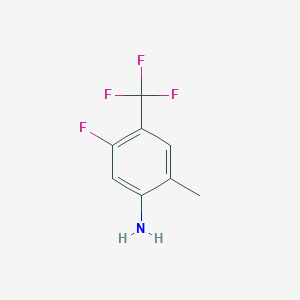
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)
